molecular formula C9H9N3O2 B13115435 2-Cyclopropylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione

2-Cyclopropylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B13115435
M. Wt: 191.19 g/mol
InChI Key: FWNQVXKQWCANTM-UHFFFAOYSA-N
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Description

2-Cyclopropylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is part of a larger family of pyrazolo[1,5-a]pyrimidines, which are known for their significant roles in medicinal chemistry and material science due to their unique structural and photophysical properties .

Preparation Methods

The synthesis of 2-Cyclopropylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles, which act as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the fused ring system. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Cyclopropylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the compound’s functional groups, leading to different reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Scientific Research Applications

2-Cyclopropylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2-Cyclopropylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

2-cyclopropyl-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione

InChI

InChI=1S/C9H9N3O2/c13-8-4-9(14)12-7(10-8)3-6(11-12)5-1-2-5/h3,5H,1-2,4H2,(H,10,13)

InChI Key

FWNQVXKQWCANTM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN3C(=O)CC(=O)NC3=C2

Origin of Product

United States

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